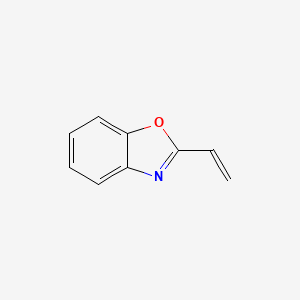
Fmoc-DL-Arg(Mtr)-OPfp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-DL-Arg(Mtr)-OPfp: is a compound used in peptide synthesis. It is a derivative of arginine, an amino acid, and is protected by the Fmoc (9-fluorenylmethyloxycarbonyl) group. The Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group protects the guanidine group of arginine, while the OPfp (pentafluorophenyl) ester facilitates the coupling reaction in peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-DL-Arg(Mtr)-OPfp involves multiple steps:
Protection of Arginine: The guanidine group of arginine is protected using the Mtr group. This is achieved by reacting arginine with 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride in the presence of a base.
Fmoc Protection: The amino group of arginine is then protected with the Fmoc group. This is done by reacting the Mtr-protected arginine with Fmoc chloride in the presence of a base.
Formation of OPfp Ester: Finally, the carboxyl group of the Fmoc-DL-Arg(Mtr) is activated by converting it into the OPfp ester. This is achieved by reacting the Fmoc-DL-Arg(Mtr) with pentafluorophenol and a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are automated to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The Fmoc group can be removed by treatment with piperidine, allowing the amino group to participate in further peptide coupling reactions.
Cleavage of Protecting Groups: The Mtr group can be removed using trifluoroacetic acid (TFA), exposing the guanidine group of arginine for further reactions.
Coupling Reactions: The OPfp ester facilitates the coupling of Fmoc-DL-Arg(Mtr) with other amino acids or peptides, forming peptide bonds.
Common Reagents and Conditions:
Piperidine: Used for the removal of the Fmoc group.
Trifluoroacetic Acid (TFA): Used for the removal of the Mtr group.
Dicyclohexylcarbodiimide (DCC): Used for the formation of the OPfp ester.
Major Products Formed:
Fmoc-DL-Arg(Mtr): Formed after the protection of arginine.
Fmoc-DL-Arg(Mtr)-OPfp: The final product used in peptide synthesis.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Fmoc-DL-Arg(Mtr)-OPfp is widely used in solid-phase peptide synthesis (SPPS) to create arginine-containing peptides.
Biology:
Protein Engineering: Used in the synthesis of peptides and proteins for studying protein structure and function.
Medicine:
Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: Employed in the production of synthetic peptides for various industrial applications.
Mécanisme D'action
Mechanism:
Fmoc Protection: The Fmoc group protects the amino group of arginine, preventing unwanted reactions during peptide synthesis.
Mtr Protection: The Mtr group protects the guanidine group of arginine, ensuring selective reactions.
OPfp Ester: The OPfp ester activates the carboxyl group, facilitating the coupling reaction with other amino acids or peptides.
Molecular Targets and Pathways:
Peptide Bond Formation: The compound facilitates the formation of peptide bonds by activating the carboxyl group and protecting the amino and guanidine groups.
Comparaison Avec Des Composés Similaires
Fmoc-Arg(Pbf)-OH: Another Fmoc-protected arginine derivative with the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group.
Fmoc-Arg(Tos)-OH: An Fmoc-protected arginine derivative with the Tos (tosyl) group.
Uniqueness:
Mtr Group: The Mtr group provides a unique protection for the guanidine group, offering different reactivity and stability compared to other protecting groups like Pbf and Tos.
OPfp Ester: The OPfp ester offers efficient coupling reactions, making Fmoc-DL-Arg(Mtr)-OPfp a valuable reagent in peptide synthesis.
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H35F5N4O7S/c1-18-16-27(51-4)19(2)20(3)34(18)54(49,50)46-36(43)44-15-9-14-26(35(47)53-33-31(41)29(39)28(38)30(40)32(33)42)45-37(48)52-17-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,16,25-26H,9,14-15,17H2,1-4H3,(H,45,48)(H3,43,44,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQWXODNGKSQLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35F5N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
774.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(1,3-Dioxolan-2-yl)furan-2-yl]-trimethylstannane](/img/structure/B13889424.png)
![Tert-butyl2-oxa-6,9-diazaspiro[3.6]decane-6-carboxylate](/img/structure/B13889435.png)

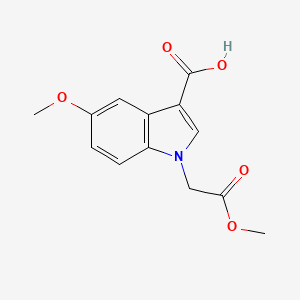
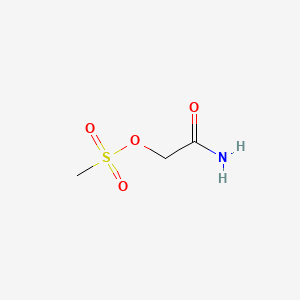
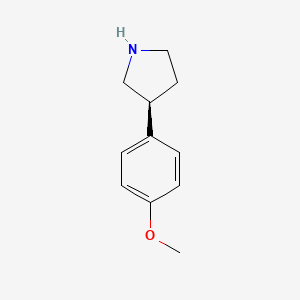
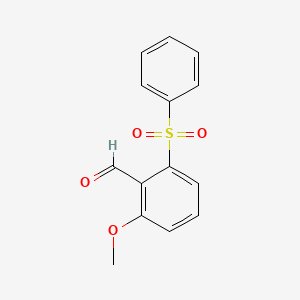
![1-[1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]-1,3-diazinane-2,4-dione](/img/structure/B13889476.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-7-(3,4-dimethoxyphenyl)-5-ethylthieno[3,2-c]pyridin-4-one](/img/structure/B13889479.png)
![1-[4-(1,1-Dimethyl-2,3-dihydroinden-5-yl)-1,3-thiazol-2-yl]piperidin-4-amine](/img/structure/B13889481.png)
![3-[(3-Nitropyridin-2-yl)amino]benzonitrile](/img/structure/B13889482.png)
